molecular formula C15H11NO2S3 B11591402 3,7,7-Trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione

3,7,7-Trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione

Cat. No.: B11591402
M. Wt: 333.5 g/mol
InChI Key: HFKJSEQTXFUGIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7,7-Trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione is a complex organic compound with a unique structure that includes multiple fused rings and sulfur atoms.

Preparation Methods

The synthesis of 3,7,7-Trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione typically involves the reaction of substituted 1-methylthio-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin iodides with arylamines. This reaction is carried out under specific conditions to ensure the formation of the desired product . The Stolle-type reaction with oxalyl chloride is also used to synthesize this compound, resulting in high yields .

Chemical Reactions Analysis

3,7,7-Trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxalyl chloride and arylamines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,7,7-Trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7,7-Trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can interfere with various signaling pathways, leading to its biological effects .

Comparison with Similar Compounds

3,7,7-Trimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione is unique due to its specific structure and reactivity. Similar compounds include:

The uniqueness of this compound lies in its specific arrangement of fused rings and sulfur atoms, which confer distinct properties and reactivity.

Properties

Molecular Formula

C15H11NO2S3

Molecular Weight

333.5 g/mol

IUPAC Name

7,7,12-trimethyl-3-sulfanylidene-4,5-dithia-8-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione

InChI

InChI=1S/C15H11NO2S3/c1-6-4-5-7-9-12(20-21-14(9)19)15(2,3)16-10(7)8(6)11(17)13(16)18/h4-5H,1-3H3

InChI Key

HFKJSEQTXFUGIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(C=C1)C4=C(C(N3C(=O)C2=O)(C)C)SSC4=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.